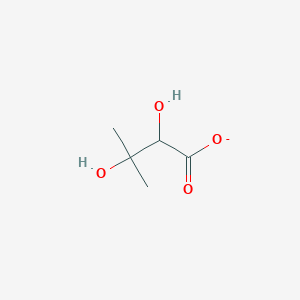

2,3-Dihydroxy-3-methylbutanoate

Description

Properties

IUPAC Name |

2,3-dihydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEYKUFKXGDTEU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)[O-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of 2,3-Dihydroxy-3-methylbutanoate

This guide provides a comprehensive overview of the chemical and physical properties, biological role, and relevant experimental protocols for this compound. This molecule, a key intermediate in branched-chain amino acid biosynthesis, is of significant interest in metabolic research and biotechnology.

Chemical Identity and Structure

This compound is a dihydroxy monocarboxylic acid.[1] It is functionally related to butyric acid and isovaleric acid.[1][2] The compound exists in different stereoisomeric forms, with the (R)-isomer being a crucial intermediate in the biosynthesis of valine, leucine, and isoleucine.[3]

Nomenclature and Identifiers:

-

IUPAC Name: this compound[4]

-

Synonyms: 2,3-dihydroxyisovalerate, alpha,beta-dihydroxy-isovalerate, (R)-2,3-dihydroxy-isovalerate[4][5]

The structural representations are provided below:

-

SMILES: CC(C)(C(C(=O)[O-])O)O[4]

-

InChI: InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1[4]

-

InChIKey: JTEYKUFKXGDTEU-UHFFFAOYSA-M[4]

For the common (R)-isomer:

-

SMILES: CC(C)(--INVALID-LINK--O)O[6]

-

InChI: InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1[6]

-

InChIKey: JTEYKUFKXGDTEU-VKHMYHEASA-M[6]

Physicochemical Properties

The key physicochemical properties of this compound and its conjugate acid are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 133.12 g/mol | [4][6] |

| Monoisotopic Mass | 133.05008376 Da | [4][6] |

| XLogP3 | -0.2 | [4][6] |

| Charge | -1 | [4][6][7] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 80.6 Ų | [4][6] |

| Heavy Atom Count | 9 | [6] |

| Complexity | 113 | [4][6] |

Biological Significance and Metabolic Pathways

(R)-2,3-Dihydroxy-3-methylbutanoate is a key intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3] This pathway is essential in microorganisms and plants. In this pathway, (R)-2,3-dihydroxy-3-methylbutanoate is generated from 3-hydroxy-3-methyl-2-oxobutanoic acid by the enzyme ketol-acid reductoisomerase.[3] It is then converted to 2-oxoisovalerate by dihydroxy-acid dehydratase.[3] This molecule is also involved in the biosynthesis of pantothenate and coenzyme A.[3][5]

Below is a diagram illustrating the central role of (R)-2,3-dihydroxy-3-methylbutanoate in the valine biosynthesis pathway.

Experimental Protocols

Microbial Production of 2,3-Dihydroxyisovalerate

A method for producing 2,3-dihydroxyisovalerate has been developed using a genetically engineered strain of Enterobacter cloacae.[8] This protocol involves disrupting key genes to redirect metabolic flux towards the desired product.

1. Strain Construction:

-

Disrupt the budA gene, which encodes for acetolactate decarboxylase, in E. cloacae. This redirects acetolactate from the 2,3-butanediol pathway into the valine synthesis pathway.[8]

-

Further disrupt the ilvD gene, encoding dihydroxy-acid dehydratase, to prevent the conversion of 2,3-dihydroxyisovalerate to the subsequent intermediate in the valine pathway, causing it to accumulate.[8]

2. Fermentation Conditions:

-

Medium: Use a suitable fermentation medium containing glucose as the primary carbon source, along with nitrogen sources, salts, and trace elements.

-

Culture Parameters: Optimize parameters such as temperature, pH, and aeration for maximal production.

-

Fed-batch Fermentation: Employ a fed-batch strategy to maintain optimal glucose concentration and achieve high product titers. A production of 31.2 g/L has been reported with this method.[8]

The logical workflow for the microbial production is depicted below.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of this compound in biological samples. A general protocol is outlined below, which can be optimized for specific sample matrices.[9]

1. Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

-

Data acquisition software.

2. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid).[9]

-

Flow Rate: Typically 1.0 mL/min.[9]

-

Column Temperature: Ambient or controlled (e.g., 25 °C).[9]

-

Detection Wavelength: Determined based on the UV absorbance of the analyte, typically in the low UV range for non-aromatic carboxylic acids.

-

Injection Volume: 10-20 µL.[9]

3. Sample and Standard Preparation:

-

Standard Solution: Prepare a stock solution of a this compound reference standard in a suitable solvent like methanol or acetonitrile.[9] Create a series of dilutions for a calibration curve.

-

Sample Preparation: Centrifuge biological samples to remove particulate matter. The supernatant may require further cleanup (e.g., protein precipitation or solid-phase extraction) to remove interfering substances.

The workflow for HPLC analysis is shown in the diagram below.

References

- 1. 2,3-Dihydroxy-3-methylbutanoic acid | C5H10O4 | CID 677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroxy-3-methylbutanoic acid (1756-18-9) for sale [vulcanchem.com]

- 3. (R)-2,3-Dihydroxy-isovalerate - Wikipedia [en.wikipedia.org]

- 4. This compound | C5H9O4- | CID 21933884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P. aeruginosa Metabolome Database: (R)-2,3-Dihydroxy-isovalerate (PAMDB000589) [pseudomonas.umaryland.edu]

- 6. (R)-2,3-Dihydroxy-3-methylbutanoate | C5H9O4- | CID 23615351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]

- 8. Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Role of 2,3-Dihydroxy-3-Methylbutanoate in Branched-Chain Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of (R)-2,3-dihydroxy-3-methylbutanoate, an essential intermediate in the biosynthesis of the branched-chain amino acids (BCAAs) valine and isoleucine. We will delve into its enzymatic synthesis and degradation, the regulatory mechanisms governing its flux, and its potential implications in inborn errors of BCAA metabolism, particularly Maple Syrup Urine Disease (MSUD). This document consolidates current knowledge, presents detailed experimental protocols for the key enzymes involved, and outlines analytical methodologies for the detection and quantification of this metabolite. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of BCAA metabolism and the development of therapeutics for related metabolic disorders.

Introduction: The Central Role of Branched-Chain Amino Acids

The branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that play critical roles in protein synthesis, nitrogen balance, and cellular signaling. Unlike most other amino acids, the initial steps of BCAA catabolism occur primarily in extrahepatic tissues, such as skeletal muscle. Dysregulation of BCAA metabolism is implicated in a range of pathologies, including insulin resistance, cardiovascular disease, and rare but severe inborn errors of metabolism like Maple Syrup Urine Disease (MSUD).[1][2]

This guide focuses on a key, yet often overlooked, intermediate in the BCAA biosynthetic pathway: (R)-2,3-dihydroxy-3-methylbutanoate, also known as (R)-2,3-dihydroxy-isovalerate. Understanding the biochemistry and regulation of this metabolite is crucial for a complete picture of BCAA homeostasis and its pathological alterations.

Biosynthesis and Degradation of 2,3-Dihydroxy-3-Methylbutanoate

(R)-2,3-dihydroxy-3-methylbutanoate is a pivotal intermediate in the parallel pathways for valine and isoleucine biosynthesis.[3][4] It is situated between the reactions catalyzed by ketol-acid reductoisomerase (KARI) and dihydroxy-acid dehydratase (DHAD).

Production via Ketol-Acid Reductoisomerase (KARI)

(R)-2,3-dihydroxy-3-methylbutanoate is synthesized from α-acetolactate (in the valine pathway) or α-aceto-α-hydroxybutyrate (in the isoleucine pathway) by the enzyme ketol-acid reductoisomerase (KARI; EC 1.1.1.86) . This enzyme catalyzes a two-step reaction involving an alkyl migration followed by an NADPH-dependent reduction.[5]

Conversion by Dihydroxy-Acid Dehydratase (DHAD)

The subsequent step in the pathway is the dehydration of (R)-2,3-dihydroxy-3-methylbutanoate to α-ketoisovalerate, the α-keto acid precursor of valine. This reaction is catalyzed by dihydroxy-acid dehydratase (DHAD; EC 4.2.1.9) , an iron-sulfur cluster-containing enzyme.[6]

Signaling Pathways and Regulation

The biosynthesis of BCAAs is tightly regulated to meet cellular demands while preventing the toxic accumulation of intermediates. The primary regulatory control points are the enzymes that are unique to the pathway or commit substrates to it.

The activity of the BCAA biosynthetic pathway, and thus the flux through this compound, is subject to feedback inhibition by the end products: leucine, isoleucine, and valine.[2][7] These amino acids allosterically inhibit the initial enzyme in the pathway, acetohydroxyacid synthase (AHAS).

Figure 1: Simplified BCAA Biosynthesis Pathway and its Regulation.

Role in Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[1][8] This enzymatic block leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-ketoacids in blood, urine, and cerebrospinal fluid.[9][10] The accumulation of these compounds, particularly leucine and its ketoacid α-ketoisocaproate, is neurotoxic and can lead to severe neurological damage if left untreated.[2]

While the primary metabolic disturbance in MSUD occurs in the catabolic pathway of BCAAs, the direct impact on the biosynthetic intermediate this compound is not well-documented in the available literature. Untargeted metabolomics studies in MSUD patients have identified a wide range of dysregulated metabolites, but specific quantitative data for this compound is scarce.[11][12] It is plausible that with the accumulation of the BCAA end-products, feedback inhibition on the biosynthetic pathway could lead to altered levels of its intermediates. However, further research is required to elucidate the precise concentration changes of this compound in MSUD.

Quantitative Data

| Metabolite | Biological Fluid | Condition | Concentration Change | Reference |

| Leucine | Plasma | Classic MSUD | Significantly Increased | [9] |

| Isoleucine | Plasma | Classic MSUD | Significantly Increased | [9] |

| Valine | Plasma | Classic MSUD | Significantly Increased | [9] |

| Alloisoleucine | Plasma | Classic MSUD | Pathognomonically Increased | [7] |

| α-Ketoisocaproate | Urine | Classic MSUD | Significantly Increased | [10] |

| α-Keto-β-methylvalerate | Urine | Classic MSUD | Significantly Increased | [10] |

| α-Ketoisovalerate | Urine | Classic MSUD | Significantly Increased | [10] |

| This compound | Plasma/Urine | Classic MSUD | Data Not Available |

Experimental Protocols

Ketol-Acid Reductoisomerase (KARI) Activity Assay

This protocol is adapted from established methods for measuring KARI activity by monitoring the oxidation of NADPH.

Materials:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM MgCl₂

-

5 mM NADPH

-

100 mM α-acetolactate (substrate)

-

Purified KARI enzyme

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.2 mM NADPH.

-

Add the purified KARI enzyme to the reaction mixture and incubate for 5 minutes at 30°C to allow for temperature equilibration.

-

Initiate the reaction by adding α-acetolactate to a final concentration of 10 mM.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Figure 2: Workflow for Ketol-Acid Reductoisomerase (KARI) Activity Assay.

Dihydroxy-Acid Dehydratase (DHAD) Activity Assay

This assay is more complex due to the nature of the reaction and the product. A common method involves a coupled enzyme assay.

Materials:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM MgCl₂

-

0.2 mM NADH

-

(R)-2,3-dihydroxy-3-methylbutanoate (substrate)

-

Purified DHAD enzyme

-

Branched-chain amino acid aminotransferase (BCAT)

-

Glutamate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, glutamate, and purified BCAT.

-

Add the purified DHAD enzyme to the mixture.

-

Initiate the reaction by adding (R)-2,3-dihydroxy-3-methylbutanoate.

-

The α-ketoisovalerate produced by DHAD will be transaminated by BCAT to valine, consuming glutamate and producing α-ketoglutarate.

-

The reaction can be monitored by measuring the formation of valine using HPLC or by coupling the production of α-ketoglutarate to another dehydrogenase reaction that consumes NADH.

Analytical Methods for this compound

GC-MS is a powerful technique for the analysis of small, volatile molecules. Due to the polar nature of this compound, derivatization is required to increase its volatility.

Sample Preparation and Derivatization:

-

Extraction: Extract organic acids from biological samples (e.g., urine, plasma) using a suitable organic solvent like ethyl acetate after acidification.

-

Derivatization: The dried extract is then derivatized. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This reaction converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively, which are more volatile and thermally stable.

Figure 3: Derivatization of this compound for GC-MS.

GC-MS Conditions (Typical):

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.

-

Carrier Gas: Helium.

-

Temperature Program: A gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) to separate a wide range of metabolites.

-

Mass Spectrometry: Electron ionization (EI) with scanning in the range of m/z 50-600.

LC-MS is well-suited for the analysis of polar, non-volatile compounds and may not require derivatization.

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol.

-

Centrifugation: Centrifuge to pellet the precipitated proteins.

-

Supernatant Analysis: The supernatant containing the metabolites can be directly injected or further diluted.

LC-MS Conditions (Typical):

-

Column: A reversed-phase C18 column or a HILIC column for polar compounds.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of organic acids. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity.

Conclusion and Future Directions

(R)-2,3-dihydroxy-3-methylbutanoate is a critical intermediate in the biosynthesis of valine and isoleucine. While its role in the fundamental biochemistry of BCAA metabolism is established, its specific involvement in the pathophysiology of diseases like MSUD remains an area for further investigation. The lack of readily available quantitative data on its concentration in biological fluids under normal and disease states highlights a significant knowledge gap.

Future research should focus on:

-

Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in clinical samples.

-

Conducting comprehensive metabolomic studies in MSUD patients to determine the precise alterations in the levels of this and other BCAA biosynthetic intermediates.

-

Investigating the regulatory interplay between the BCAA catabolic and biosynthetic pathways, particularly under conditions of enzymatic defects.

A deeper understanding of the dynamics of this compound and the entire BCAA metabolic network will be invaluable for the development of novel diagnostic markers and therapeutic strategies for MSUD and other related metabolic disorders.

References

- 1. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2,3-Dihydroxy-isovalerate - Wikipedia [en.wikipedia.org]

- 4. P. aeruginosa Metabolome Database: (R)-2,3-Dihydroxy-isovalerate (PAMDB000589) [pseudomonas.umaryland.edu]

- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 9. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical and Biochemical Profiles of Maple Syrup Urine Disease in Malaysian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights from Metabolomics Profiling of MSUD in Pediatrics Toward Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploratory Untargeted Metabolomics of Dried Blood Spot Samples from Newborns with Maple Syrup Urine Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Presence of 2,3-dihydroxy-3-methylbutanoate in the Natural World: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydroxy-3-methylbutanoate, also known as 2,3-dihydroxyisovalerate, is a chiral organic acid and a key metabolic intermediate in the biosynthesis of branched-chain amino acids (BCAAs). Despite its central role in this fundamental pathway, its natural occurrence is characterized by transient and typically low concentrations, making it an elusive target for quantitative analysis in wild-type organisms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, and the analytical methodologies required for its detection and quantification. While significant concentrations have been achieved in genetically engineered microorganisms, data on its natural abundance remains limited, underscoring its rapid turnover in cellular metabolism. This document aims to serve as a foundational resource for researchers investigating BCAA metabolism and its implications in various physiological and pathological states.

Introduction

This compound is a critical intermediate in the universally conserved metabolic pathway for the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[1] Its position in this pathway, downstream of acetolactate and upstream of the α-keto acids, makes it a pivotal molecule in the regulation of BCAA synthesis. The study of this and other intermediates is crucial for understanding the intricate regulation of amino acid metabolism and its dysregulation in various diseases. Furthermore, as this biosynthetic pathway is absent in humans, the enzymes involved are attractive targets for the development of novel antimicrobial and herbicidal agents.

This whitepaper will delve into the known natural occurrences of this compound, present its biosynthetic pathway with a corresponding visualization, and provide a detailed overview of the experimental protocols necessary for its analysis. A key focus will be the presentation of available quantitative data, which, while sparse for natural systems, highlights the potential for accumulation in engineered organisms.

Natural Occurrence and Biosynthesis

This compound is an intracellular metabolite found in a wide range of organisms, including bacteria, archaea, fungi, and plants, that are capable of de novo BCAA synthesis. It has been identified in the metabolomes of organisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[2] However, numerous sources indicate that this compound does not naturally accumulate to high concentrations in wild-type organisms.[1][3] This is attributed to its rapid enzymatic conversion to the next intermediate in the pathway, suggesting a high metabolic flux through this step.

The biosynthesis of this compound is a key step in the BCAA synthesis pathway. The pathway begins with pyruvate and, for isoleucine synthesis, α-ketobutyrate. For the synthesis of valine and leucine, two molecules of pyruvate are condensed to form α-acetolactate. This is then converted to this compound.

The immediate biosynthetic precursor to this compound is (S)-α-acetolactate. The conversion is catalyzed by the enzyme acetohydroxyacid isomeroreductase (also known as ketol-acid reductoisomerase). This enzyme catalyzes a two-step reaction involving an alkyl migration followed by an NADPH-dependent reduction. Subsequently, this compound is converted to α-ketoisovalerate by the enzyme dihydroxy-acid dehydratase .

Biosynthetic Pathway Diagram

Caption: Biosynthesis of Valine and Leucine from Pyruvate.

Quantitative Data on the Occurrence of this compound

As previously mentioned, quantitative data on the natural concentration of this compound in wild-type organisms is scarce. Its role as a transient intermediate means it is typically present at very low steady-state concentrations.

However, in genetically engineered microbial strains designed for the production of biofuels and other chemicals, the accumulation and secretion of this compound can be significant. These studies, while not reflecting natural occurrence, provide valuable data on the potential flux through this metabolic node.

| Organism | Strain Type | Condition | Concentration | Reference |

| Enterobacter cloacae | Genetically Engineered (budA and ilvD disrupted) | Fed-batch fermentation | 31.2 g/L (extracellular) | [1] |

| Klebsiella pneumoniae | Genetically Engineered (budA and ilvD disrupted) | Fed-batch fermentation | 36.5 g/L (extracellular) | [3] |

| Saccharomyces cerevisiae | Genetically Engineered (for isobutanol production) | Fermentation | "Large amounts" secreted (not quantified) | [4] |

Experimental Protocols for the Analysis of this compound

The analysis of small, polar, and non-volatile organic acids like this compound from complex biological matrices requires specialized analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods employed. Due to its low volatility, derivatization is a mandatory step for GC-MS analysis.

Sample Preparation and Extraction

-

Cell Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., 60% methanol at -40°C).

-

Centrifuge the quenched cell suspension at low temperature to pellet the cells.

-

Extract intracellular metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water).

-

For extracellular analysis, the supernatant from the initial centrifugation can be used directly after appropriate dilution and filtration.

-

Derivatization for GC-MS Analysis

To increase volatility and thermal stability, the hydroxyl and carboxyl groups of this compound must be derivatized prior to GC-MS analysis. Silylation is a common and effective method.

-

Silylation Protocol:

-

Dry the extracted metabolite sample completely under a stream of nitrogen gas.

-

Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

-

Incubate the mixture at a controlled temperature (e.g., 70°C) for a defined period (e.g., 60 minutes) to ensure complete derivatization.

-

The resulting trimethylsilyl (TMS) derivatives are then ready for injection into the GC-MS system.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the derivatized metabolites. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode for metabolite identification or in selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers an alternative to GC-MS and may not require derivatization, although derivatization can be used to improve ionization efficiency and chromatographic separation.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like an Orbitrap).

-

Column: A reversed-phase C18 column or a column designed for polar compound analysis (e.g., HILIC).

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of organic acids. Quantification is often performed using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer for high selectivity and sensitivity.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Metabolite Analysis.

Conclusion

This compound is a fundamentally important, yet often overlooked, intermediate in the biosynthesis of branched-chain amino acids. Its natural occurrence is characterized by its transient nature and low physiological concentrations in wild-type organisms, a testament to the efficiency of the metabolic pathways in which it participates. While this makes the study of its natural abundance challenging, the development of sensitive analytical techniques such as GC-MS and LC-MS/MS, coupled with appropriate sample preparation and derivatization, allows for its detection and quantification.

The significant accumulation of this compound in engineered microorganisms highlights the potential for this pathway to be a bottleneck or a point of flux diversion in metabolic engineering efforts. For researchers in drug development, the enzymes responsible for the synthesis and conversion of this compound represent promising targets for the development of novel therapeutics and agrochemicals. Future research, leveraging advanced metabolomics platforms, may yet provide more detailed quantitative insights into the subtle but crucial role of this metabolite in the intricate web of cellular metabolism.

References

- 1. Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-2,3-Dihydroxy-3-methylbutanoate | C5H9O4- | CID 23615351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroxyisovalerate production by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secretion of 2,3-dihydroxyisovalerate as a limiting factor for isobutanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of 2,3-Dihydroxy-3-methylbutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-3-methylbutanoate, an alpha-hydroxy acid, possesses a single chiral center at the C2 position, giving rise to two stereoisomers: (R)-2,3-dihydroxy-3-methylbutanoate and (S)-2,3-dihydroxy-3-methylbutanoate. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct spatial arrangements of their atoms. This seemingly subtle difference can lead to profound variations in their biological activities and interactions with other chiral molecules, a critical consideration in the fields of drug development and metabolic research.

The (R)-enantiomer is a well-established intermediate in the biosynthetic pathway of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine.[1][2] Its formation is catalyzed by the enzyme ketol-acid reductoisomerase.[3][4] The (S)-enantiomer, while less prevalent in central metabolism, is accessible through specific synthetic routes and is a subject of interest for comparative biological studies and as a chiral building block.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their synthesis, characterization, and biological significance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in academia and industry.

Physicochemical and Spectroscopic Data

A direct comparison of the physicochemical and spectroscopic properties of the (R)- and (S)-enantiomers of this compound is crucial for their identification and characterization. While comprehensive experimental data for both pure enantiomers is not extensively documented in a single source, the following tables summarize available and predicted data.

| Property | (R)-2,3-dihydroxy-3-methylbutanoic acid | (S)-2,3-dihydroxy-3-methylbutanoic acid | Reference |

| Molecular Formula | C₅H₁₀O₄ | C₅H₁₀O₄ | [2] |

| Molecular Weight | 134.13 g/mol | 134.13 g/mol | [2] |

| CAS Number | 19451-56-0 | Not explicitly found | [5] |

| Optical Rotation ([α]D) | Data not found | Data not found |

Table 1: Physicochemical Properties of 2,3-Dihydroxy-3-methylbutanoic Acid Stereoisomers.

| Spectrum Type | (R)-2,3-dihydroxy-3-methylbutanoate Data | (S)-2,3-dihydroxy-3-methylbutanoate Data |

| ¹H NMR | Predicted shifts are available in databases, but experimental data for the pure enantiomer is not readily available. | Predicted shifts are available in databases, but experimental data for the pure enantiomer is not readily available. |

| ¹³C NMR | Predicted shifts are available in databases, but experimental data for the pure enantiomer is not readily available. | Predicted shifts are available in databases, but experimental data for the pure enantiomer is not readily available. |

| Mass Spectrometry (MS) | MS-MS data for the [M-H]⁻ ion (m/z 133.0506) shows characteristic fragments.[1] LC-MS data is also available.[1] | Expected to be identical to the (R)-enantiomer under non-chiral conditions. |

| Infrared (IR) | Data for the specific enantiomer is not readily available. General spectra for 2,3-dihydroxy-3-methylbutanoic acid would show characteristic absorptions for O-H (broad), C-H, C=O (carboxylic acid), and C-O bonds. | Expected to be identical to the (R)-enantiomer. |

Table 2: Spectroscopic Data of this compound Stereoisomers.

Biological Significance and Signaling Pathways

The (R)-stereoisomer of this compound is a key metabolite in the biosynthesis of essential branched-chain amino acids. This pathway is highly conserved across a wide range of organisms, from bacteria to plants and fungi.

Experimental Protocols

Synthesis of (S)-2,3-Dihydroxy-3-methylbutanoic Acid via Microbiological Dihydroxylation

This protocol is based on the syn-dihydroxylation of 3-methylcrotonic acid using the bacterium Pseudomonas putida.

Materials:

-

Pseudomonas putida (e.g., ATCC 21244)

-

Growth medium (e.g., Medium 2)

-

3-Methylcrotonic acid

-

Glucose (optional co-substrate)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and fermentation equipment

Procedure:

-

Cultivation of Pseudomonas putida:

-

Inoculate a starter culture of P. putida in the appropriate growth medium.

-

Incubate at 30°C with shaking until the culture reaches the late exponential phase.

-

Harvest the cells by centrifugation and wash with phosphate buffer.

-

-

Biotransformation:

-

Resuspend the cell pellet in phosphate buffer.

-

Add 3-methylcrotonic acid to the cell suspension. The addition of a co-substrate like glucose may enhance the yield.

-

Incubate the mixture at 30°C with shaking for 24-48 hours. Monitor the progress of the reaction by TLC or GC.

-

-

Extraction and Purification:

-

Centrifuge the reaction mixture to remove the bacterial cells.

-

Acidify the supernatant to pH 2-3 with HCl.

-

Extract the aqueous phase with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the (S)-2,3-dihydroxy-3-methylbutanoic acid by column chromatography or recrystallization.

-

Enzymatic Synthesis of (R)-2,3-Dihydroxy-3-methylbutanoate

This protocol utilizes the enzyme ketol-acid reductoisomerase (KARI) for the stereoselective reduction of a precursor.

Materials:

-

Ketol-acid reductoisomerase (IlvC)

-

(S)-2-Acetolactate or 3-hydroxy-3-methyl-2-oxobutanoate (substrate)

-

NADPH (cofactor)

-

Tris-HCl buffer (pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Standard laboratory equipment for enzymatic reactions and product analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADPH.

-

Add the substrate ((S)-2-acetolactate or 3-hydroxy-3-methyl-2-oxobutanoate) to the reaction mixture.

-

Initiate the reaction by adding the ketol-acid reductoisomerase enzyme.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at an optimal temperature for the enzyme (typically 30-37°C).

-

Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm.

-

-

Work-up and Analysis:

-

Terminate the reaction by adding a quenching agent (e.g., acid or base).

-

Analyze the formation of (R)-2,3-dihydroxy-3-methylbutanoate by HPLC or GC-MS.

-

Chiral Separation of Enantiomers by HPLC

This protocol provides a general method for the separation of (R)- and (S)-2,3-dihydroxy-3-methylbutanoate using a chiral stationary phase.[1]

Materials:

-

Racemic 2,3-dihydroxy-3-methylbutanoic acid

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based)

-

Mobile phase: Hexane/Isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation:

-

Dissolve the racemic mixture in the mobile phase to a suitable concentration.

-

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector (e.g., at 210 nm).

-

The two enantiomers will have different retention times, allowing for their separation and quantification.

-

Conclusion

The stereoisomers of this compound represent a fascinating case study in the importance of stereochemistry in biological systems. The well-defined role of the (R)-enantiomer in amino acid biosynthesis contrasts with the less understood biological functions of its (S)-counterpart. The synthetic and analytical protocols detailed in this guide provide a foundation for further research into the properties and potential applications of these chiral molecules. A deeper understanding of the synthesis, characterization, and biological activity of each enantiomer will undoubtedly contribute to advancements in drug discovery, metabolic engineering, and synthetic biology.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dihydroxy-3-methylbutanoic acid (1756-18-9) for sale [vulcanchem.com]

- 3. Ketol-acid reductoisomerase - Wikipedia [en.wikipedia.org]

- 4. Substrate Turnover Dynamics Guide Ketol-Acid Reductoisomerase Redesign for Increased Specific Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroxy-3-methylbutanoic acid | C5H10O4 | CID 677 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Enantiomers of 2,3-dihydroxy-3-methylbutanoate: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-2,3-dihydroxy-3-methylbutanoate and (S)-2,3-dihydroxy-3-methylbutanoate, two stereoisomers with significant implications in cellular metabolism. While extensive research has elucidated the role of the (R)-enantiomer as a key intermediate in the biosynthesis of branched-chain amino acids, a notable scarcity of publicly available data exists for the (S)-enantiomer. This guide will synthesize the current understanding of the chemical properties, synthesis, and biological functions of both enantiomers, highlighting the well-established pathways for (R)-2,3-dihydroxy-3-methylbutanoate and identifying the knowledge gaps concerning its (S)-counterpart. Detailed experimental protocols for chiral separation and enzymatic assays are provided to facilitate further research into the distinct roles of these stereoisomers.

Introduction

2,3-dihydroxy-3-methylbutanoic acid is a dihydroxy monocarboxylic acid containing two chiral centers, giving rise to four possible stereoisomers.[1] The (2R,3R) and (2S,3S) enantiomers, as well as the (2R,3S) and (2S,3R) diastereomers, possess unique three-dimensional structures that can dictate their biological activity. This guide focuses on the comparative analysis of the (R)- and (S)-enantiomers of 2,3-dihydroxy-3-methylbutanoate. The (R)-isomer is a well-characterized metabolite in the biosynthesis of essential branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[2] In contrast, the biological significance and metabolic fate of the (S)-isomer remain largely unexplored. Understanding the stereospecific interactions of these molecules is crucial for researchers in drug development and metabolic diseases, as the chirality of a molecule can profoundly influence its pharmacological and toxicological properties.

Chemical and Physical Properties

A summary of the computed chemical and physical properties for both (R)- and (S)-2,3-dihydroxy-3-methylbutanoate is presented in Table 1. These properties are largely identical for both enantiomers due to their mirrored structures.

| Property | (R)-2,3-dihydroxy-3-methylbutanoate | (S)-2,3-dihydroxy-3-methylbutanoate | Reference |

| Molecular Formula | C₅H₉O₄⁻ | C₅H₉O₄⁻ | [3][4] |

| Molecular Weight | 133.12 g/mol | 133.12 g/mol | [3][4] |

| Monoisotopic Mass | 133.05008376 Da | 133.05008376 Da | [3][4] |

| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoate | (2S)-2,3-dihydroxy-3-methylbutanoate | [3] |

| InChIKey | JTEYKUFKXGDTEU-VKHMYHEASA-M | JTEYKUFKXGDTEU-GSVOUGTGSA-M | [3] |

| SMILES | CC(C)(--INVALID-LINK--O)O | CC(C)(O)--INVALID-LINK--O | [3] |

| XLogP3 | -0.2 | -0.2 | [3] |

| Topological Polar Surface Area | 80.6 Ų | 80.6 Ų | [3] |

| Hydrogen Bond Donor Count | 3 | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [3] |

Synthesis and Enantioselective Separation

Synthesis

Racemic 2,3-dihydroxy-3-methylbutanoic acid: The synthesis of the racemic mixture can be achieved through various organic chemistry routes, although detailed protocols are not extensively published in readily accessible literature.

(R)-2,3-dihydroxy-3-methylbutanoate: This enantiomer is primarily produced biologically as an intermediate in the BCAA biosynthesis pathway.[2]

(S)-2,3-dihydroxy-3-methylbutanoate: A method for the microbiological preparation of (S)-(+)-2,3-dihydroxy-3-methylbutanoic acid has been reported, involving the syn-dihydroxylation of 3-methylcrotonic acid.[5]

Enantioselective Separation

The separation of the (R) and (S) enantiomers is critical for studying their individual biological effects. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose. A detailed protocol for the chiral separation of the closely related 2-hydroxy-3-methylbutanoic acid enantiomers, which can be adapted for this compound, is provided in the Experimental Protocols section.

Biological Role and Signaling Pathways

(R)-2,3-dihydroxy-3-methylbutanoate: An Intermediate in BCAA Biosynthesis

(R)-2,3-dihydroxy-3-methylbutanoate is a key intermediate in the biosynthesis of the branched-chain amino acids valine and isoleucine.[6][7] This metabolic pathway is essential for protein synthesis and is found in plants, bacteria, and fungi, but not in animals, making the enzymes in this pathway potential targets for herbicides and antimicrobial agents.[8]

The formation and subsequent conversion of (R)-2,3-dihydroxy-3-methylbutanoate are catalyzed by two key enzymes:

-

Ketol-acid reductoisomerase (KARI, EC 1.1.1.86): This enzyme catalyzes the conversion of α-acetolactate to (R)-2,3-dihydroxy-3-methylbutanoate in the valine biosynthesis pathway.[6][9] The reaction involves an NADPH-dependent reduction and an alkyl migration.[9]

-

Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9): This enzyme catalyzes the dehydration of (R)-2,3-dihydroxy-3-methylbutanoate to α-ketoisovalerate.[7][8]

The branched-chain amino acid biosynthesis pathway is depicted in the following diagram:

Caption: Biosynthesis pathway of Valine from Pyruvate.

(S)-2,3-dihydroxy-3-methylbutanoate: An Uncharted Territory

Based on extensive literature searches, there is a significant lack of information regarding the biological role of (S)-2,3-dihydroxy-3-methylbutanoate. It is not known to be a major metabolite in common metabolic pathways. Further research is required to determine if this enantiomer has any specific biological functions, is a byproduct of other metabolic reactions, or is simply a xenobiotic.

Signaling Pathways of Related Metabolites

While direct signaling pathways for this compound enantiomers are not well-defined, the downstream products of BCAA metabolism, the branched-chain α-keto acids (BCKAs), have been shown to act as signaling molecules.[10][11] BCKAs can aerobically activate HIF1α signaling in vascular cells, which may have implications for vascular diseases.[10][11] Furthermore, BCKAs have been shown to impair insulin signaling in muscle cells.[12] It is plausible that under certain conditions, accumulation of (R)-2,3-dihydroxy-3-methylbutanoate could influence these pathways, although direct evidence is currently lacking.

Caption: Potential influence of (R)-2,3-dihydroxy-3-methylbutanoate on BCKA signaling.

Quantitative Data

A significant challenge in the comparative analysis of (R)- and (S)-2,3-dihydroxy-3-methylbutanoate is the lack of direct, quantitative comparative data in the literature. While kinetic data is available for the enzymes that process the (R)-enantiomer, similar studies on the (S)-enantiomer are absent.

Table 2: Enzyme Kinetic Data for Enzymes Metabolizing (R)-2,3-dihydroxy-3-methylbutanoate

| Enzyme | Substrate | Organism | Kcat (s⁻¹) | Km (mM) | Reference |

| Ketol-acid reductoisomerase (KARI) | (S)-2-acetolactate | E. coli | 0.75 ± 0.01 | 0.49 ± 0.025 | [11] |

| Dihydroxy-acid dehydratase (DHAD) | 2,3-dihydroxyisovalerate | Sulfolobus solfataricus | - | - | [13] |

Note: The kcat/Km for DHAD from Sulfolobus solfataricus was reported as 140.3 mM⁻¹s⁻¹ for 2,3-dihydroxyisovalerate.[13] It is important to note that the stereochemistry of the substrate was not explicitly stated in this study.

Experimental Protocols

Chiral Separation of (R)- and (S)-2,3-dihydroxy-3-methylbutanoate via HPLC

This protocol is adapted from a method for the separation of 2-hydroxy-3-methylbutanoic acid enantiomers and may require optimization for this compound.[2]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2]

-

Chiral stationary phase column (e.g., polysaccharide-based).[2]

Reagents:

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

(R)- and (S)-2,3-dihydroxy-3-methylbutanoate standards

-

Sample containing a mixture of the enantiomers

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol with a small percentage of TFA (e.g., 90:10:0.1 v/v/v). The optimal ratio may need to be determined empirically.

-

Standard and Sample Preparation:

-

Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in the mobile phase.

-

Prepare working standards by diluting the stock solution.

-

Dissolve the sample in the mobile phase to a known concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.[2]

-

-

HPLC Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).[2]

-

Inject a standard solution to determine the retention times of the (R) and (S) enantiomers.

-

Inject the sample solution.

-

Monitor the elution profile using the UV detector at an appropriate wavelength.

-

Quantify the amount of each enantiomer by comparing the peak areas to a standard curve.

-

Caption: Experimental workflow for chiral HPLC separation.

Enzymatic Assay for Dihydroxy-acid Dehydratase (DHAD)

This protocol provides a general method to assess the activity of DHAD on (R)- or (S)-2,3-dihydroxy-3-methylbutanoate.

Principle: The activity of DHAD can be monitored by measuring the formation of the product, α-ketoisovalerate. This can be done spectrophotometrically by coupling the reaction to a dehydrogenase that uses NADH or NADPH.

Reagents:

-

Purified DHAD enzyme

-

(R)- or (S)-2,3-dihydroxy-3-methylbutanoate substrate

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Coupling enzyme (e.g., a dehydrogenase that reduces α-ketoisovalerate)

-

NADH or NADPH

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, MgCl₂, NADH or NADPH, and the coupling enzyme.

-

Initiate Reaction: Start the reaction by adding the substrate, (R)- or (S)-2,3-dihydroxy-3-methylbutanoate.

-

Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm (for NADH or NADPH consumption) over time using a spectrophotometer.

-

Calculate Activity: The rate of the reaction is proportional to the rate of change in absorbance. Enzyme activity can be calculated using the Beer-Lambert law.

Conclusion and Future Directions

This technical guide has synthesized the available information on (R)- and (S)-2,3-dihydroxy-3-methylbutanoate. The role of the (R)-enantiomer as a crucial intermediate in the biosynthesis of branched-chain amino acids is well-established. However, a striking lack of data exists for the (S)-enantiomer. This significant knowledge gap presents a compelling opportunity for future research.

Key areas for future investigation include:

-

Enantioselective Synthesis: Development of robust and scalable synthetic routes for both (R)- and (S)-2,3-dihydroxy-3-methylbutanoate is essential to enable further biological studies.

-

Biological Activity of the (S)-Enantiomer: A thorough investigation into the biological effects of the (S)-enantiomer is warranted. This includes assessing its potential as a substrate or inhibitor for various enzymes, its metabolic fate in different biological systems, and its potential signaling roles.

-

Comparative Studies: Direct comparative studies of the (R) and (S) enantiomers are crucial to understand their stereospecific interactions. This should include comparative enzyme kinetics, cellular uptake and metabolism studies, and analysis of their effects on relevant signaling pathways.

-

Signaling Pathways: Further elucidation of the signaling pathways influenced by these molecules and their metabolites is needed. Understanding how these molecules communicate within and between cells will provide deeper insights into their physiological and pathological roles.

Addressing these research questions will not only advance our fundamental understanding of stereoisomerism in metabolism but also has the potential to uncover new therapeutic targets and diagnostic biomarkers for a range of metabolic disorders.

References

- 1. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (R)-2,3-Dihydroxy-3-methylbutanoate | C5H9O4- | CID 23615351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H9O4- | CID 21933884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ketol-acid reductoisomerase - Wikipedia [en.wikipedia.org]

- 7. Dihydroxy-acid dehydratase - Wikipedia [en.wikipedia.org]

- 8. Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Catalytic promiscuity in dihydroxy-acid dehydratase from the thermoacidophilic archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of α,β-Dihydroxyisovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Dihydroxyisovalerate, also known as (R)-2,3-dihydroxy-3-methylbutanoic acid, is a key intermediate in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] Its central role in this metabolic pathway makes it a compound of significant interest for researchers in biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of α,β-dihydroxyisovalerate, detailed experimental protocols for the enzymes involved in its metabolism, and visualizations of its biochemical pathway and associated experimental workflows. While extensive predicted data for its physicochemical properties are available, experimental values for several parameters remain to be determined.

Physicochemical Properties

Physical Properties

A summary of the predicted physical properties of (R)-2,3-dihydroxy-isovalerate is presented in Table 1. These values are sourced from reputable chemical and biological databases.

| Property | Value | Source |

| Molecular Formula | C5H10O4 | HMDB[3] |

| Average Molecular Weight | 134.1305 g/mol | HMDB[3] |

| Monoisotopic Molecular Weight | 134.057908808 g/mol | HMDB[3] |

| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoic acid | HMDB[3] |

| Melting Point | Not Available | HMDB[3], FooDB[4] |

| Boiling Point | Not Available | HMDB[3], FooDB[4] |

| Water Solubility (Predicted) | 529 g/L | ALOGPS[3] |

| logP (Predicted) | -0.83 | ALOGPS[3] |

| pKa (Strongest Acidic, Predicted) | 3.8 | ChemAxon[3] |

Chemical Properties and Stability

Specific experimental studies on the chemical stability of α,β-dihydroxyisovalerate under various conditions (e.g., pH, temperature) are not extensively documented in publicly available literature. However, as a dihydroxy carboxylic acid, its stability is expected to be influenced by these factors. At acidic pH, acid-catalyzed dehydration or rearrangement reactions may occur, while at alkaline pH, base-catalyzed reactions could take place. Temperature would likely accelerate any degradation pathways. The development of a stability-indicating assay method would be necessary to systematically evaluate its degradation profile.[5][6][7]

Biological Role and Metabolic Pathway

α,β-Dihydroxyisovalerate is a crucial intermediate in the biosynthesis of branched-chain amino acids.[1][2] This metabolic pathway is essential in bacteria, fungi, and plants.

The formation and conversion of α,β-dihydroxyisovalerate are catalyzed by two key enzymes:

-

Ketol-acid reductoisomerase (KARI) : This enzyme catalyzes the conversion of α-acetolactate to α,β-dihydroxyisovalerate. This reaction involves an NADPH-dependent reduction.[8]

-

Dihydroxy-acid dehydratase (DHAD) : This enzyme catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.[6]

The metabolic pathway is illustrated in the following diagram:

Experimental Protocols

Detailed experimental protocols are essential for the study of α,β-dihydroxyisovalerate and the enzymes involved in its metabolism.

Ketol-acid Reductoisomerase (KARI) Activity Assay

This protocol is adapted from methodologies described for the characterization of KARI enzymes.[1]

Objective: To determine the enzymatic activity of Ketol-acid Reductoisomerase by monitoring the oxidation of NADPH.

Materials:

-

Purified KARI enzyme

-

(S)-2-Acetolactate (substrate)

-

NADPH

-

MgCl2

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 4 mM MgCl2, and 0.2 mM NADPH.

-

Add a known concentration of the KARI enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate, (S)-2-acetolactate, to a final concentration of 2.5 mM.

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the enzyme activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Dihydroxy-acid Dehydratase (DHAD) Activity Assay

This protocol is based on methods used for the characterization of DHAD enzymes.[9][10]

Objective: To determine the enzymatic activity of Dihydroxy-acid Dehydratase by quantifying the formation of the α-keto acid product.

Materials:

-

Purified DHAD enzyme

-

(R)-2,3-dihydroxyisovalerate (substrate)

-

MgCl2

-

Tris-HCl buffer (pH 8.5)

-

Phenylhydrazine (for derivatization)

-

Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, and a known concentration of the DHAD enzyme.

-

Initiate the reaction by adding the substrate, (R)-2,3-dihydroxyisovalerate, to a final concentration of 5 mM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an equal volume of acetonitrile.

-

Derivatize the product, α-ketoisovalerate, by adding phenylhydrazine to a final concentration of approximately 4 mM and incubating at room temperature for 30 minutes.

-

Analyze the reaction mixture by HPLC, monitoring the absorbance of the derivatized product at 341 nm.

-

Quantify the amount of α-ketoisovalerate formed by comparing the peak area to a standard curve of the derivatized product.

General Workflow for Enzyme Assays

The following diagram illustrates a typical workflow for conducting the enzyme assays described above.

Analytical Methodologies

The quantification of α,β-dihydroxyisovalerate in biological samples or reaction mixtures typically requires chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method coupled with UV detection after derivatization is a common approach for the analysis of α-keto acids, the product of the DHAD reaction.[9] For the direct analysis of α,β-dihydroxyisovalerate, which lacks a strong chromophore, derivatization or the use of a refractive index detector would be necessary. A method for a similar compound, dihydroxyacetone, utilizes an amino-bonded silica column with an acetonitrile/water mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of small, volatile molecules. Due to the polar nature of α,β-dihydroxyisovalerate, derivatization is required to increase its volatility for GC analysis.[1] Common derivatization agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1] This method allows for both quantification and structural confirmation.

Conclusion

α,β-Dihydroxyisovalerate is a fundamentally important metabolite in the biosynthesis of essential amino acids. While its biological role is well-characterized, a comprehensive experimental dataset of its physical and chemical properties is still lacking. The predicted properties provide a useful starting point for researchers, and the detailed enzymatic assay protocols presented here offer a solid foundation for further investigation into its metabolism and the enzymes that control its flux. The development of specific and validated analytical methods for its direct quantification will be crucial for advancing our understanding of this key biochemical intermediate and its potential applications in biotechnology and drug discovery.

References

- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 2. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC/MS and LC/MS Based Serum Metabolomic Analysis of Dairy Cows With Ovarian Inactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. questjournals.org [questjournals.org]

- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 7. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2,3-dihydroxy-3-methylbutanoate by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantification of 2,3-dihydroxy-3-methylbutanoate in biological matrices, such as plasma or cell culture media, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the biosynthesis of branched-chain amino acids. The method outlined here provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection to achieve sensitive and specific quantification of this metabolite. This protocol is intended for researchers, scientists, and professionals in drug development and metabolic research.

Introduction

This compound, also known as (R)-2,3-dihydroxy-isovalerate, is an important intermediate metabolite in the valine, leucine, and isoleucine biosynthesis pathway. Accurate quantification of this and other small molecule metabolites is crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of small molecules in complex biological samples.[1] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS/MS conditions, and data analysis.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for the extraction of small polar metabolites from plasma or serum.

Materials:

-

Biological sample (e.g., plasma, serum, cell lysate)

-

Ice-cold acetonitrile or methanol

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge capable of 13,000 rpm at 4°C

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[2]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.[2]

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

System: High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UPLC) system.[2] Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is a suitable starting point for separating small polar molecules. Mobile Phase A: Water with 0.1% formic acid.[2] Mobile Phase B: Acetonitrile with 0.1% formic acid.[2] Flow Rate: 0.4 mL/min Column Oven Temperature: 40 °C[3] Injection Volume: 5 µL

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 6.0 | 5 |

Mass Spectrometry

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2] Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode Monitoring Mode: Multiple Reaction Monitoring (MRM)

Analyte Properties:

Suggested MRM Transitions:

Based on the structure of this compound, the precursor ion in negative mode would be [M-H]⁻ with an m/z of 133.05. Fragmentation could involve the loss of CO₂ (44 Da) or H₂O (18 Da). The following are proposed transitions to be optimized:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 133.1 | 89.1 (Loss of CO₂) | To be optimized |

| This compound | 133.1 | 71.1 (Loss of CO₂ + H₂O) | To be optimized |

Data Presentation

The following table summarizes hypothetical quantitative data for the LC-MS/MS method. These values should be determined during method validation.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

Visualizations

Caption: Experimental workflow for the preparation of biological samples for LC-MS/MS analysis.

Caption: Simplified valine biosynthesis pathway highlighting this compound.

Conclusion

The protocol described in this application note provides a robust framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. The combination of a straightforward protein precipitation extraction method with the selectivity and sensitivity of tandem mass spectrometry allows for reliable measurement of this key metabolite. This method can be a valuable tool for researchers investigating branched-chain amino acid metabolism and its role in health and disease. Method validation should be performed in the target matrix to ensure performance meets the specific requirements of the study.

References

Chiral Separation of 2,3-Dihydroxy-3--methylbutanoate Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of (R)- and (S)-2,3-dihydroxy-3-methylbutanoate enantiomers. This compound, a key chiral intermediate in various metabolic pathways and synthetic processes, requires precise enantiomeric differentiation for applications in drug development, metabolomics, and quality control. The distinct biological activities of each stereoisomer necessitate robust analytical methods for their separation and quantification.[1]

This guide covers two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering protocols for both direct and indirect separation methods. Additionally, an overview of enzymatic resolution for preparative-scale separation is discussed.

High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a powerful and widely used technique for the enantioselective analysis of 2,3-dihydroxy-3-methylbutanoate. The method relies on the use of a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[2] Polysaccharide-based CSPs are particularly effective for this class of compounds.[2][3]

Experimental Protocol: Direct Chiral HPLC Separation

1. Materials and Reagents:

-

Racemic 2,3-dihydroxy-3-methylbutanoic acid standard

-

HPLC grade n-hexane

-

HPLC grade isopropanol (IPA)

-

Trifluoroacetic acid (TFA)

-

Sample diluent (e.g., n-hexane/IPA, 90:10, v/v)

2. Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

UV detector

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak® IA, IB, or IC (amylose or cellulose-based CSP) |

| Mobile Phase | n-hexane/isopropanol with 0.1% TFA (e.g., 90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 5-10 µL |

4. Sample Preparation:

-

Prepare a stock solution of racemic 2,3-dihydroxy-3-methylbutanoic acid (1 mg/mL) in the sample diluent.

-

Prepare working standard solutions by diluting the stock solution to the desired concentration (e.g., 100 µg/mL).

-

Dissolve or dilute samples to a concentration within the linear range of the assay.

-

Filter all solutions through a 0.45 µm syringe filter before injection.[2]

5. System Suitability and Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes.[2]

-

Inject the standard solution to verify system suitability parameters such as resolution, theoretical plates, and tailing factor.

-

Inject the prepared sample solutions.

-

Integrate the peaks corresponding to the (R) and (S) enantiomers.[2]

6. Optimization:

-

If separation is not achieved, screen other polysaccharide-based or cyclodextrin-based CSPs.[3]

-

If partial separation is observed, optimize the mobile phase by varying the percentage of the alcohol modifier (e.g., from 5% to 20%).[3]

-

Adjusting the column temperature can also influence enantioselectivity.[3]

-

For acidic compounds, the addition of a small amount of an acid like TFA to the mobile phase can improve peak shape.[3]

Gas Chromatography (GC)

Gas chromatography offers two main strategies for the chiral separation of this compound: direct separation on a chiral capillary column or indirect separation following derivatization to form diastereomers, which can then be separated on a standard achiral column.[3][4]

Protocol 1: Indirect GC Separation via Derivatization

This method involves converting the enantiomers into diastereomers with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated on a conventional achiral GC column.[5]

1. Derivatization:

-

Esterification: React the carboxyl group of 2,3-dihydroxy-3-methylbutanoic acid with a chiral alcohol (e.g., (S)-(+)-3-methyl-2-butanol) in the presence of a coupling agent.

-

Acylation: React the hydroxyl groups with an acylating agent (e.g., trifluoroacetic anhydride) to increase volatility.[3]

Detailed Derivatization Protocol:

-

To a dried sample residue, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.[3]

-

Allow the reaction to proceed at room temperature for 30 minutes.[3]

-

Evaporate the reagents under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.[3]

2. GC Conditions:

| Parameter | Condition |

| Column | Standard achiral column (e.g., DB-5) |

| Injector Temperature | 250°C |

| Oven Program | Optimized temperature gradient (e.g., start at 100°C, ramp to 250°C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

3. Data Analysis:

-

The two diastereomeric derivatives will have different retention times.

-

The resolution (Rs) between the two peaks should be calculated, with a value >1.5 indicating baseline separation.

Protocol 2: Direct Chiral GC Separation

Direct separation on a chiral GC column is also a viable method. This approach utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to achieve enantioseparation.[6][7]

1. GC Conditions:

| Parameter | Condition |

| Column | Chiral capillary column (e.g., cyclodextrin-based) |

| Injector Temperature | 250°C |

| Oven Program | Optimized temperature gradient |

| Carrier Gas | Helium or Hydrogen |

| Detector | FID or MS |

Note: Derivatization to increase volatility (e.g., acylation of hydroxyl groups) may still be necessary for optimal peak shape and resolution even with a chiral column.

Enzymatic Kinetic Resolution

For preparative-scale separation of enantiomers, enzymatic kinetic resolution can be a highly efficient method. This technique utilizes an enzyme that selectively catalyzes a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer from the product. For example, in the case of the structurally related D,L-pantolactone, a D-lactonase can be used to selectively hydrolyze D-pantolactone to D-pantoic acid, leaving L-pantolactone unreacted.[8][9]

General Workflow for Enzymatic Resolution:

-

Enzyme Selection: Choose an enzyme with high enantioselectivity for one of the this compound enantiomers.

-

Reaction: Incubate the racemic mixture with the enzyme under optimized conditions (pH, temperature, buffer).

-

Separation: Separate the unreacted enantiomer from the product of the enzymatic reaction using techniques such as extraction or chromatography.

-

Isolation: Purify the desired enantiomer.

Summary of Chromatographic Methods

| Method | Stationary Phase | Principle | Key Advantages |

| Direct HPLC | Chiral (e.g., polysaccharide) | Forms transient diastereomeric complexes with different stabilities. | Direct analysis, good resolution.[2] |

| Indirect GC | Achiral (e.g., DB-5) | Converts enantiomers to diastereomers which are then separated. | Robust, uses standard columns.[3] |

| Direct GC | Chiral (e.g., cyclodextrin) | Direct interaction with a chiral stationary phase. | High efficiency and sensitivity.[10] |

These protocols provide a comprehensive starting point for the chiral separation of this compound enantiomers. Optimization of the specific conditions for your instrumentation and samples is recommended to achieve the best results.

References

- 1. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. gcms.cz [gcms.cz]

- 8. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Application Note: Synthesis and Characterization of 2,3-Dihydroxy-3-methylbutanoate Analytical Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroxy-3-methylbutanoic acid is a key metabolic intermediate in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1] As a crucial molecule in cellular metabolism, a high-purity analytical standard is essential for accurate quantification in metabolomics research, clinical diagnostics, and drug development studies. This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of 2,3-dihydroxy-3-methylbutanoate to serve as an analytical standard.